N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a thiazolidinone derivative characterized by a 2-chlorophenyl substituent on the acetamide moiety and a mercapto group at the 2-position of the thiazol-4-one ring. Its synthesis typically involves Hantzsch cyclization or condensation reactions between α-chloroacetamide precursors and thioureas . The 2-mercapto group and 4-oxo-4,5-dihydrothiazole core contribute to its tautomeric behavior and reactivity, which are critical in drug design .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-6-3-1-2-4-7(6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGDYDXZXJONIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=S)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 300.8 g/mol. The compound is characterized by the presence of a thiazole ring, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O₂S₂ |
| Molecular Weight | 300.8 g/mol |
| CAS Number | 1142200-12-1 |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thiazole derivatives on cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (colon cancer). The results demonstrated that this compound exhibited a notable reduction in cell viability in these cancer models.
Case Study: Cytotoxicity Assessment
In a comparative study, the compound was tested against cisplatin, a standard chemotherapeutic agent. The MTT assay results indicated that at a concentration of 100 µM for 24 hours:
| Compound | Cell Line | Viability (%) |
|---|---|---|
| N-(2-chlorophenyl)-2-(thiazole) | A549 | 66% |
| Cisplatin | A549 | 50% |
The structure–activity relationship (SAR) analysis suggested that the presence of the thiazole moiety is crucial for enhancing cytotoxic activity against cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. A series of experiments assessed their efficacy against various bacterial strains. The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for N-(2-chlorophenyl)-2-(thiazole) against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
The proposed mechanism by which N-(2-chlorophenyl)-2-(thiazole) exerts its biological effects includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that it triggers apoptosis pathways in tumor cells.
- Antibacterial Action : It disrupts bacterial cell wall synthesis leading to cell lysis.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the efficacy of thiazole derivatives against A549 lung adenocarcinoma cells, the following IC50 values were observed:
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 1.61 ± 1.92 |
| Compound B | 1.98 ± 1.22 |
These results suggest that the structural features of the thiazole ring contribute significantly to enhancing anticancer activity.
Antibacterial Activity
The antibacterial properties of this compound have been extensively studied. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In vitro studies demonstrated significant antibacterial activity, with the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings indicate that this compound could serve as a potential candidate for developing new antibacterial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenyl ring and the thiazole moiety. Key comparisons include:
Tautomerism and Reactivity
- Tautomeric Behavior: Compounds with 2-mercapto-4-oxothiazole cores (e.g., 3a, 3c) exist as tautomeric mixtures of thione (I) and thiol (A) forms in a 1:1 ratio, confirmed by NMR and 2D NOESY . This equilibrium impacts reactivity and binding interactions.
- Mercapto Group Reactivity: The 2-SH group in the target compound enhances nucleophilicity, enabling disulfide bond formation or metal chelation, unlike analogs with 2-methyl or 2-anilino groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with simpler precursors, such as thiazole derivatives and chlorophenyl acetamide intermediates. Key steps include cyclization of thiazole rings using phosphorus pentasulfide and coupling reactions with chloroacetyl chloride derivatives. Optimization requires precise control of temperature (70–100°C), solvent selection (e.g., DMF or THF for polar intermediates), and reaction time (4–12 hours). Monitoring via TLC or HPLC ensures intermediate purity, while recrystallization or column chromatography is used for final purification .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the thiazole ring and acetamide backbone. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups like mercapto (–SH) and carbonyl (C=O). High-resolution LCMS resolves complex mixtures, and X-ray crystallography (where applicable) provides definitive structural confirmation. Cross-referencing spectral data with computational predictions (e.g., DFT) minimizes misinterpretation .
Q. What are the key functional groups in this compound that influence its reactivity, and how do they participate in common chemical reactions?
- Methodological Answer : The thiazole ring’s sulfur and nitrogen atoms enable nucleophilic substitution, while the mercapto (–SH) group undergoes oxidation to disulfides or sulfonic acids. The acetamide moiety participates in hydrolysis (yielding carboxylic acids) or condensation reactions. The 2-chlorophenyl group directs electrophilic aromatic substitution. Reactivity studies should prioritize pH-controlled environments to avoid undesired side reactions .
Advanced Research Questions
Q. How can computational methods like DFT or reaction path search algorithms be applied to predict reaction pathways or optimize synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates for key steps like thiazole cyclization. Reaction path search algorithms (e.g., GRRM) explore alternative pathways, while HOMO-LUMO analysis predicts regioselectivity. ICReDD’s integrated approach combines quantum mechanics with experimental feedback to identify optimal catalysts and solvents, reducing trial-and-error iterations .
Q. How should researchers address contradictions in spectroscopic data when confirming the compound’s structure?
- Methodological Answer : Contradictions often arise from tautomerism (e.g., thiol-thione equilibrium) or impurities. Use deuterated solvents in NMR to suppress exchange broadening, and compare experimental IR peaks with simulated spectra. For ambiguous MS fragments, employ tandem MS/MS or isotopic labeling. Cross-validation with single-crystal X-ray data resolves structural ambiguities .
Q. What strategies are effective in designing derivatives of this compound to enhance pharmacological activity while maintaining synthetic feasibility?
- Methodological Answer : Introduce bioisosteric replacements (e.g., replacing the 2-chlorophenyl group with fluorophenyl for improved bioavailability). Structure-Activity Relationship (SAR) studies guide modifications at the thiazole C-5 position. Computational docking against target proteins (e.g., kinases) identifies optimal substituents. Prioritize modular synthetic routes to accommodate diverse functional groups .
Q. What experimental approaches are recommended to study the compound’s interaction with biological targets?
- Methodological Answer : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) quantifies binding affinity to enzymes/receptors. Cellular assays (e.g., fluorescence-based apoptosis detection) evaluate efficacy in disease models. Synchrotron-based crystallography or cryo-EM visualizes target-ligand interactions at atomic resolution. Pair these with metabolomics to assess off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
